molecular formula C15H13BrN4O2 B2827014 5-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide CAS No. 2034253-26-2

5-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B2827014
CAS No.: 2034253-26-2
M. Wt: 361.199
InChI Key: RTBQELRBHIDYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a brominated furan-2-carboxamide core linked to an ethyl group substituted with a phenyl ring and a 1,2,3-triazole moiety.

Properties

IUPAC Name

5-bromo-N-[1-phenyl-2-(triazol-2-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O2/c16-14-7-6-13(22-14)15(21)19-12(10-20-17-8-9-18-20)11-4-2-1-3-5-11/h1-9,12H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBQELRBHIDYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences between the target compound and analogues from the provided evidence:

Compound Name (IUPAC) Core Structure Key Substituents Synthesis Highlights
5-Bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide Furan-2-carboxamide Ethyl chain with phenyl and 1,2,3-triazole CuAAC for triazole formation
5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide Furan-2-carboxamide 4-Methylthiazole Amide coupling
5-Bromo-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide Furan-2-carboxamide Phenyl-linked triazolo-pyridazine Multi-step heterocyclic assembly
5-Bromo-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide Furan-2-carboxamide Trichloroethyl with toluidinocarbothioyl Thiourea formation
5-Bromo-N-methyl-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]-N-phenylindole-2-carboxamide Indole-2-carboxamide Cyclopropyl-oxadiazole Mitsunobu reaction for azide intermediates

Key Observations :

  • Complexity : The triazolo-pyridazine in introduces fused heterocyclic systems, likely enhancing planar rigidity and π-stacking but reducing solubility.
  • Electrophilic Character : The trichloroethyl group in increases steric bulk and electron-withdrawing effects, which may hinder enzymatic degradation but reduce bioavailability.
  • Core Variation : The indole-carboxamide in replaces the furan, shifting electronic properties and binding modes entirely.

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The phenyl group in the target compound increases logP compared to (thiazole) but reduces it relative to (trichloroethyl-thiourea).
  • Solubility: The polar triazole in the target compound may improve aqueous solubility over the nonpolar indole core in .
  • Metabolic Stability : Bromine’s electronegativity in the furan ring (common across all analogues) may slow oxidative metabolism.

Crystallographic and Computational Insights

Structural determination of these compounds likely employs programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) . For example:

  • Triazole and thiazole derivatives often exhibit planar geometries, favoring crystal packing via hydrogen bonds.
  • Halogen bonding between bromine and electron-rich regions (e.g., carbonyl groups) could stabilize crystal lattices .

Q & A

Q. What are the optimal synthetic routes for preparing 5-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the furan-2-carboxylic acid derivative, such as 5-bromofuran-2-carboxylic acid, activated via coupling agents like EDCI or HOBt .
  • Step 2 : Introduction of the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution with a pre-formed triazole intermediate. Reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and yield .
  • Step 3 : Amide bond formation between the furan carboxylate and the triazole-containing ethylamine derivative. Use of coupling agents (e.g., DCC) or microwave-assisted synthesis can enhance efficiency .

Q. Key Data :

  • Yield optimization for CuAAC: ~70–85% in DMF at 70°C .
  • Purity verification via HPLC (≥95% purity achievable with column chromatography) .

Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic methods?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.3–8.1 ppm confirm aromatic protons (phenyl and triazole), while δ 4.2–4.5 ppm corresponds to the ethyl linker’s CH₂ group .
    • ¹³C NMR : Signals at ~160 ppm indicate the carbonyl group; brominated furan carbons appear at ~110–120 ppm .
  • X-ray Crystallography : Resolves spatial arrangement of the triazole and furan rings, critical for confirming stereochemistry (e.g., C–Br bond length ~1.89 Å) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₅H₁₂BrN₃O₂: 354.0234) .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

  • Antimicrobial Activity : Broth microdilution assays (MIC determination against S. aureus or E. coli) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 10 µM) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?

  • Modifications :
    • Replace bromine with electron-withdrawing groups (e.g., NO₂) to alter furan ring electrophilicity .
    • Vary triazole substituents (e.g., methyl vs. phenyl) to probe steric effects on receptor binding .
  • Computational Tools : Molecular docking (AutoDock Vina) predicts binding affinities to targets like A2A adenosine receptors .
  • In Vivo Validation : Pharmacokinetic studies (e.g., plasma half-life in rodent models) assess bioavailability .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

  • Controlled Variables :
    • Standardize cell culture conditions (e.g., passage number, serum concentration) .
    • Validate compound stability in assay buffers via LC-MS to detect degradation products .
  • Statistical Analysis : Use ANOVA to identify outliers or batch-to-batch variability .
  • Orthogonal Assays : Confirm activity with alternative methods (e.g., Western blotting for protein expression) .

Q. What advanced techniques characterize its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD = 2.3 nM for target protein) .
  • Cryo-EM : Visualizes compound-bound complexes of large biomolecules (e.g., ribosomes) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .

Q. How can crystallographic data resolve stereochemical uncertainties in its derivatives?

  • Single-Crystal X-ray Diffraction : Assigns absolute configuration of chiral centers (e.g., R/S designation for ethyl linker) .
  • Data Refinement : Software like SHELXL refines occupancy ratios for disordered bromine atoms .

Methodological Resources

  • Synthetic Protocols : Optimized CuAAC conditions from ; amide coupling from .
  • Analytical Standards : NMR and HRMS parameters from ; crystallography guidelines from .
  • Biological Assays : Antimicrobial protocols in ; kinase inhibition methods in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.